molecular formula C13H12ClO2PS B12811581 O-(4-Chlorophenyl) O-methyl phenylphosphonothioate CAS No. 71432-18-3

O-(4-Chlorophenyl) O-methyl phenylphosphonothioate

Cat. No.: B12811581
CAS No.: 71432-18-3
M. Wt: 298.73 g/mol
InChI Key: HRLFUMAJGQUMMI-UHFFFAOYSA-N
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Description

O-(4-Chlorophenyl) O-methyl phenylphosphonothioate: is an organophosphate compound known for its use as a pesticide and fungicide. It is a stable white solid at room temperature and has been utilized in various agricultural applications. This compound is part of the broader class of phosphonothioates, which are characterized by the presence of a phosphorus-sulfur bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Chlorophenyl) O-methyl phenylphosphonothioate typically involves the reaction of phosphorus oxychloride with an appropriate phenol derivative. The general synthetic route can be summarized as follows:

  • Reaction of Phosphorus Oxychloride with Phenol: : The initial step involves the reaction of phosphorus oxychloride (POCl3) with phenol (C6H5OH) in the presence of a base such as pyridine. This reaction forms phenylphosphonic dichloride.

  • Substitution with 4-Chlorophenol: : The phenylphosphonic dichloride is then reacted with 4-chlorophenol (C6H4ClOH) to form O-(4-Chlorophenyl) phenylphosphonic dichloride.

  • Thionation and Methylation: : The final step involves the thionation of the dichloride using a sulfur source such as thiourea, followed by methylation with methyl iodide (CH3I) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

O-(4-Chlorophenyl) O-methyl phenylphosphonothioate undergoes several types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form the corresponding oxon derivative, which involves the replacement of the sulfur atom with an oxygen atom.

  • Hydrolysis: : In the presence of water and a base, the compound can undergo hydrolysis to form phenylphosphonic acid and 4-chlorophenol.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Hydrolysis: Typically carried out in aqueous alkaline conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Substitution: Various nucleophiles such as amines, thiols, and alkoxides can be used under mild conditions.

Major Products

    Oxidation: Formation of the oxon derivative.

    Hydrolysis: Formation of phenylphosphonic acid and 4-chlorophenol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-(4-Chlorophenyl) O-methyl phenylphosphonothioate has been extensively studied for its applications in various fields:

    Biology: Studied for its effects on enzyme activity, particularly acetylcholinesterase, due to its structural similarity to other organophosphates.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Employed as a pesticide and fungicide in agriculture to protect crops from pests and diseases.

Mechanism of Action

The primary mechanism of action of O-(4-Chlorophenyl) O-methyl phenylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and leading to an accumulation of the neurotransmitter. This results in continuous stimulation of the nervous system, ultimately causing paralysis and death in pests.

Comparison with Similar Compounds

O-(4-Chlorophenyl) O-methyl phenylphosphonothioate can be compared with other similar organophosphate compounds:

    Leptophos (O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate): Similar in structure but contains bromine and additional chlorine atoms.

    Profenofos: Another organophosphate pesticide with a different substitution pattern on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it suitable for targeted applications in agriculture and research.

Properties

CAS No.

71432-18-3

Molecular Formula

C13H12ClO2PS

Molecular Weight

298.73 g/mol

IUPAC Name

(4-chlorophenoxy)-methoxy-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C13H12ClO2PS/c1-15-17(18,13-5-3-2-4-6-13)16-12-9-7-11(14)8-10-12/h2-10H,1H3

InChI Key

HRLFUMAJGQUMMI-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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